BTL peptide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

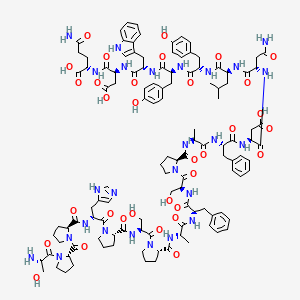

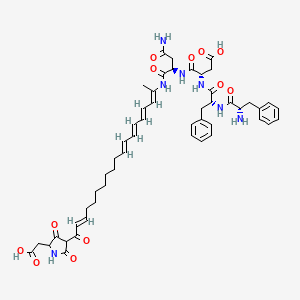

Bilitranslocase peptide, commonly referred to as BTL peptide, is a fragment of the transmembrane protein bilitranslocase. This protein functions as an organic anion carrier and is primarily found in liver cell membranes, where it plays a crucial role in the uptake of bilirubin from the blood to liver cells . Bilitranslocase is also expressed in other tissues, including the vascular endothelium and the epithelia of the gastric mucosa .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of bilitranslocase peptide involves a combination of genomic and post-genomic approaches. The primary structure of bilitranslocase is known, and transmembrane subunits of bilitranslocase are predicted using chemometrics models . The stability of these polypeptide chains is studied by molecular dynamics simulation . Sodium dodecyl sulfate micelles are used as a model of the cell membrane to obtain a high-resolution 3D structure of an 18 amino acid residues long peptide corresponding to the third transmembrane part of bilitranslocase using multidimensional NMR spectroscopy .

Industrial Production Methods: Industrial production of peptides, including bilitranslocase peptide, often involves solid-phase peptide synthesis (SPPS). This method allows for the efficient preparation, purification, and characterization of peptides for chemical, biochemical, and biological studies . Techniques such as Fmoc-SPPS, Boc-SPPS, and microwave-assisted SPPS are commonly used in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Bilitranslocase peptide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the peptide to enhance its stability, bioactivity, and therapeutic potential .

Common Reagents and Conditions: Common reagents used in the chemical reactions of bilitranslocase peptide include oxidizing agents, reducing agents, and protecting groups. For example, thiol groups in the peptide can be protected using 2-PDS, and desulfurization reactions can be performed to modify the peptide structure .

Major Products Formed: The major products formed from these reactions include modified peptides with enhanced stability and bioactivity. These modifications are crucial for improving the therapeutic potential of bilitranslocase peptide .

Aplicaciones Científicas De Investigación

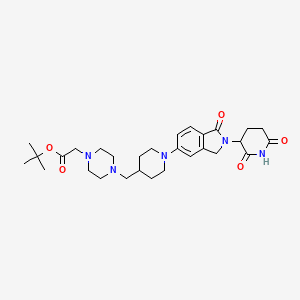

Bilitranslocase peptide has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used to study the structure and function of transmembrane proteins . In biology, it is used to investigate the mechanisms of organic anion transport and its role in cellular uptake of drugs . In medicine, bilitranslocase peptide is being explored for its potential as a therapeutic agent for various diseases . In industry, it is used in the development of peptide-based drugs and therapeutic agents .

Mecanismo De Acción

The mechanism of action of bilitranslocase peptide involves its function as an organic anion carrier. It facilitates the transport of bilirubin and other organic anions across cell membranes by forming a channel in the membrane . The peptide’s alpha helical structure with hydrophilic amino acid residues oriented towards one side allows it to form this channel . Molecular dynamics simulations and NMR spectroscopy studies have provided insights into the stability and structure of bilitranslocase peptide .

Comparación Con Compuestos Similares

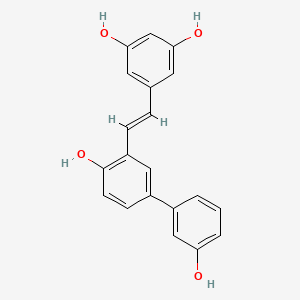

Bilitranslocase peptide is unique in its function as an organic anion carrier. Similar compounds include other transmembrane peptides and proteins involved in organic anion transport, such as flavonoid translocators and multidrug resistance-associated proteins . These compounds share similar functions but differ in their specific structures and mechanisms of action. Bilitranslocase peptide’s ability to transport bilirubin and its expression in various tissues make it distinct from other similar compounds .

Propiedades

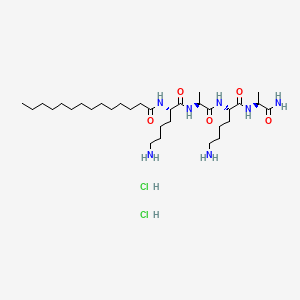

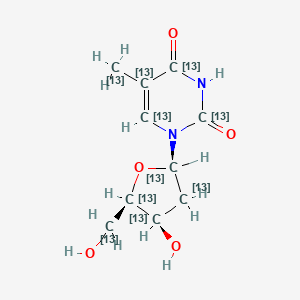

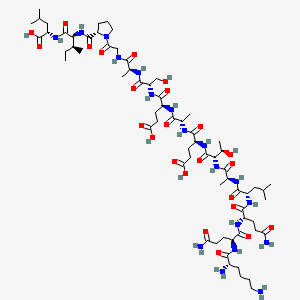

Fórmula molecular |

C67H114N18O24 |

|---|---|

Peso molecular |

1555.7 g/mol |

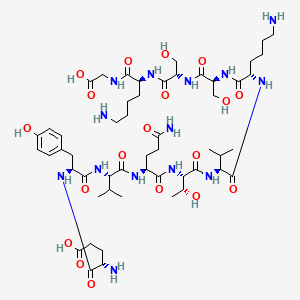

Nombre IUPAC |

(2S)-2-[[(2S,3S)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]propanoyl]amino]-3-hydroxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C67H114N18O24/c1-11-33(6)52(65(106)81-44(67(108)109)28-32(4)5)83-64(105)46-16-14-26-85(46)49(90)29-72-54(95)34(7)73-63(104)45(30-86)82-61(102)42(20-24-51(93)94)76-55(96)35(8)74-58(99)41(19-23-50(91)92)79-66(107)53(37(10)87)84-56(97)36(9)75-62(103)43(27-31(2)3)80-60(101)40(18-22-48(71)89)78-59(100)39(17-21-47(70)88)77-57(98)38(69)15-12-13-25-68/h31-46,52-53,86-87H,11-30,68-69H2,1-10H3,(H2,70,88)(H2,71,89)(H,72,95)(H,73,104)(H,74,99)(H,75,103)(H,76,96)(H,77,98)(H,78,100)(H,79,107)(H,80,101)(H,81,106)(H,82,102)(H,83,105)(H,84,97)(H,91,92)(H,93,94)(H,108,109)/t33-,34-,35-,36-,37+,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-,53-/m0/s1 |

Clave InChI |

IGWVXTNJERQOLE-ZXIJAYNSSA-N |

SMILES isomérico |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)CNC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)N |

SMILES canónico |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C1CCCN1C(=O)CNC(=O)C(C)NC(=O)C(CO)NC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CCC(=O)O)NC(=O)C(C(C)O)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-tert-butyl-1-[(2,4-dichlorophenyl)methyl]cyclohexyl]oxy-N,N-dimethylethanamine;hydrochloride](/img/structure/B15136543.png)

![4-[[(1S,4aS,6S,7R,7aS)-4-methoxycarbonyl-7-methyl-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-6-yl]oxy]-2-hydroxy-4-oxobutanoic acid](/img/structure/B15136565.png)

![[(3S,4S)-3,4-dihydroxypyrrolidin-1-yl]-[2-[2-methyl-5-[4-(trifluoromethyl)phenoxy]indazol-7-yl]cyclopropyl]methanone](/img/structure/B15136589.png)